![molecular formula C21H19BrN2O2S2 B3016763 2-[(4-溴苯基)甲硫基]-3-(4-乙氧基苯基)-6,7-二氢噻吩[3,2-d]嘧啶-4-酮 CAS No. 686772-86-1](/img/structure/B3016763.png)

2-[(4-溴苯基)甲硫基]-3-(4-乙氧基苯基)-6,7-二氢噻吩[3,2-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

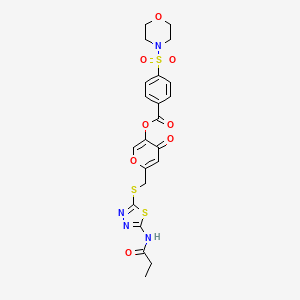

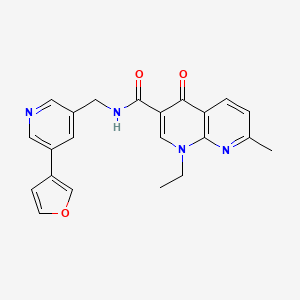

The compound "2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic molecule that belongs to the class of thienopyrimidinones. This class of compounds is known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported through various methods. One approach involves the cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones with good yields . Another method includes the reaction of compounds with phenacyl bromide derivatives to give various sulfanyl pyrimidin-4(3H)-one derivatives . These methods highlight the versatility and regioselectivity in synthesizing pyrimidinone derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can exhibit polymorphism, as seen in the case of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, which crystallizes in two polymorphic forms. The polymorphs differ in the way molecules are linked by hydrogen bonds and aromatic pi-pi interactions, forming distinct molecular chains and sheets . Such structural variations can significantly influence the physical properties and biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrimidinone derivatives can be modified through various reactions such as benzylation and nitrosation. For instance, the benzylation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one leads to the formation of benzylated derivatives, which can further undergo nitrosation to yield nitrosopyrimidinones . These reactions not only alter the chemical structure but also have the potential to affect the biological activity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinone derivatives are influenced by their molecular structure. The introduction of different substituents can affect the molecule's solubility, melting point, and stability. For example, the presence of a hydroxy group in certain positions of the pyridopyrimidinone derivatives enhances their inhibitory potency against aldose reductase, an enzyme implicated in diabetic complications . Additionally, the presence of phenol or catechol moieties is crucial for the pharmacophoric recognition by the enzyme, demonstrating the importance of specific functional groups in the biological activity of these compounds .

科学研究应用

抗肿瘤活性

研究表明,噻吩[3,2-d]嘧啶的衍生物(包括所讨论的化合物)已证明具有有效的抗癌活性。例如,Hafez和El-Gazzar(2017年)合成了各种6-苯基-噻吩[3,2-d]嘧啶衍生物,对人癌细胞系(如MCF-7(乳腺腺癌)、HeLa(宫颈癌)和HCT-116(结肠癌))表现出显着的生长抑制作用(Hafez & El-Gazzar, 2017)。

双重抑制活性

Gangjee等人(2008年)合成了噻吩[2,3-d]嘧啶的类似物,证明了对人胸苷酸合成酶(TS)和二氢叶酸还原酶(DHFR)的双重抑制活性,这些酶在DNA合成和修复中至关重要,表明在癌症治疗中的潜力(Gangjee et al., 2008)。

结构分析和多态性

Glidewell等人(2003年)研究了与目标化合物密切相关的化合物,重点关注它们的晶体结构和多态形式。这类研究有助于了解这些化合物的物理和化学性质,这对于它们在药物开发中的应用至关重要(Glidewell et al., 2003)。

属性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O2S2/c1-2-26-17-9-7-16(8-10-17)24-20(25)19-18(11-12-27-19)23-21(24)28-13-14-3-5-15(22)6-4-14/h3-10H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEUSEGSGFHWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)

![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)

![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)

![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)